molecular formula C19H23BO2S B12509112 2-(3-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12509112
M. Wt: 326.3 g/mol
InChI Key: DJCPSPVHGQTOPL-UHFFFAOYSA-N
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Description

2-(3-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzylthio)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group.

    Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-benzylated products.

    Substitution: Various biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

2-(3-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action for 2-(3-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 3-(Benzylthio)phenylboronic acid

Uniqueness

2-(3-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the benzylthio group and the dioxaborolane moiety. This combination allows for versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C19H23BO2S

Molecular Weight

326.3 g/mol

IUPAC Name

2-(3-benzylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H23BO2S/c1-18(2)19(3,4)22-20(21-18)16-11-8-12-17(13-16)23-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3

InChI Key

DJCPSPVHGQTOPL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)SCC3=CC=CC=C3

Origin of Product

United States

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